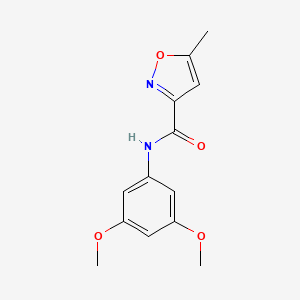
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 5-methyl-1,2-oxazole ring, with a carboxamide functional group at the 3-position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3,5-dimethoxyaniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of RNA helicases, which are involved in the regulation of gene expression and cell proliferation .
類似化合物との比較
Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the 3,5-dimethoxyphenyl group but differs in the core structure.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar in having a substituted benzamide structure but with different substituents.
Uniqueness
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the oxazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-12(15-19-8)13(16)14-9-5-10(17-2)7-11(6-9)18-3/h4-7H,1-3H3,(H,14,16) |
InChIキー |
MYGAMOJPWSZXLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14951900.png)
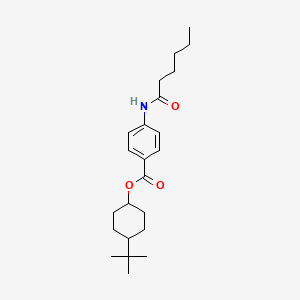
![1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole](/img/structure/B14951902.png)
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14951932.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide](/img/structure/B14951942.png)
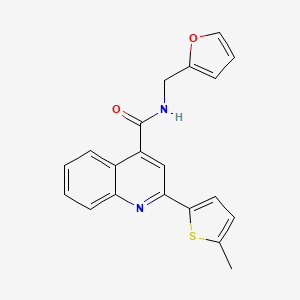
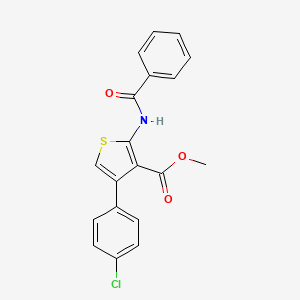
![2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B14951961.png)
![3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B14951976.png)
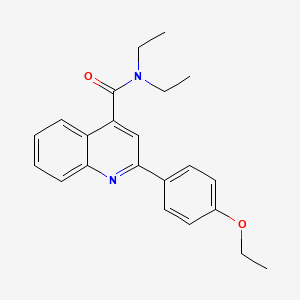
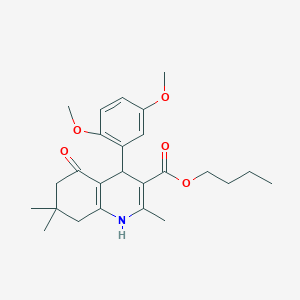
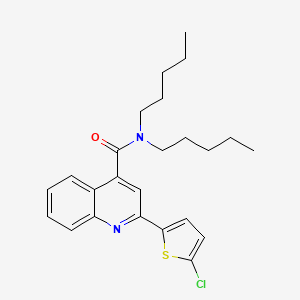
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951998.png)

